3-Bromopyridine-4-sulfonyl chloride

Vue d'ensemble

Description

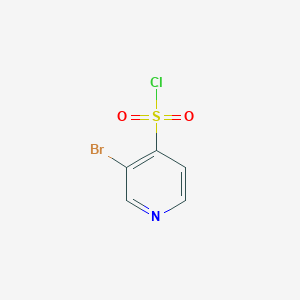

3-Bromopyridine-4-sulfonyl chloride: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the third position and a sulfonyl chloride group at the fourth position of the pyridine ring. This compound is widely used in organic synthesis due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine-4-sulfonyl chloride typically involves the bromination of pyridine followed by sulfonylation. One common method is the bromination of pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 3-bromopyridine. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed:

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Ester Derivatives: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Bromopyridine-4-sulfonyl chloride features a bromine atom attached to the pyridine ring at the 3-position, along with a sulfonyl chloride group at the 4-position. This configuration enhances its electrophilic character, enabling it to react with various nucleophiles. The molecular formula is .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide bonds or sulfonate esters when reacted with amines or alcohols, respectively. This property is crucial for synthesizing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of biaryl compounds, where this compound can act as a coupling partner.

- Negishi Coupling: Similar to Suzuki coupling, this reaction involves organozinc reagents and is used for synthesizing complex organic structures.

Medicinal Chemistry

The compound is significant in drug discovery and development. It has been noted for its potential biological activity, including enzyme inhibition, which can impact metabolic pathways. It is particularly relevant in the synthesis of various pharmaceutical agents, such as those targeting bacterial infections and cancer therapies.

Case Studies:

- Antibiotic Development: Research has indicated that derivatives of this compound can be used to synthesize antibiotics like xacin-series medications, which are crucial in treating bacterial infections .

- Cancer Treatment: Compounds derived from this sulfonyl chloride have shown promise in developing targeted therapies for cancer, enhancing their efficacy through specific enzyme interactions .

Material Science

In addition to its applications in pharmaceuticals, this compound is utilized in producing advanced materials such as elastomers and ion exchange resins. Its ability to form stable sulfonamide linkages contributes to the mechanical properties and durability of these materials.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromopyridine-2-sulfonyl chloride | Bromine at position 5 | Different reactivity due to bromine positioning |

| Pyridine-4-sulfonyl chloride | No bromine; only sulfonyl chloride | Lacks halogen functionality affecting reactivity |

| 6-Bromopyridine-3-sulfonyl chloride | Bromine at position 6 | Variation alters chemical properties |

| 2-Chloro-5-pyridinesulfonyl chloride | Chlorine instead of bromine | Chlorine leads to different reactivity profiles |

Mécanisme D'action

The mechanism of action of 3-Bromopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparaison Avec Des Composés Similaires

3-Bromopyridine: Lacks the sulfonyl chloride group and is used in similar coupling reactions.

4-Bromopyridine: Has the bromine atom at the fourth position and is used in different synthetic applications.

3-Chloropyridine-4-sulfonyl chloride: Similar structure with a chlorine atom instead of bromine, used in similar reactions.

Uniqueness: 3-Bromopyridine-4-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which provides dual reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Activité Biologique

3-Bromopyridine-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and its role in biochemical research.

Chemical Structure and Properties

This compound features a bromine atom attached to a pyridine ring, along with a sulfonyl chloride functional group. This unique structure allows it to act as an electrophile in various chemical reactions, particularly in the modification of biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amines and alcohols, leading to significant modifications of proteins and enzymes. These modifications can alter cellular processes, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways within cells.

- Protein Interaction Modulation : By covalently bonding with nucleophilic sites on proteins, it can lead to stable modifications that affect cellular functions.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound in combating various pathogens:

- Antimalarial Activity : Compounds related to this compound have demonstrated significant inhibition of Plasmodium falciparum, the causative agent of malaria. For instance, derivatives showed low micromolar concentrations required for effective inhibition, with IC50 values comparable to established antimalarial drugs .

- Anti-Tubercular Activity : Research has indicated that similar compounds exhibit activity against Mycobacterium tuberculosis. High-throughput screening identified several chemotypes with promising anti-tubercular properties .

Case Studies and Research Findings

- Antimalarial Screening : A study involving the synthesis of various derivatives related to this compound revealed that certain compounds inhibited parasite growth effectively at concentrations as low as 1 µM. The selectivity index was notably high, indicating low toxicity towards mammalian cells while effectively targeting the parasite .

- Inhibition Studies : Another study focused on the structure-activity relationship (SAR) of sulfonamide derivatives found that modifications at specific positions on the pyridine ring significantly enhanced biological activity against P. falciparum. This suggests that subtle changes in chemical structure can lead to substantial differences in biological efficacy .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antimalarial | 1 | >10 |

| Sulfadoxine | Antimalarial | 1 | - |

| Novel Sulfonamide Derivative | Anti-tubercular | 3.7 | - |

Propriétés

IUPAC Name |

3-bromopyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJXVEVYKKTMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671938 | |

| Record name | 3-Bromopyridine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-33-1 | |

| Record name | 3-Bromopyridine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.